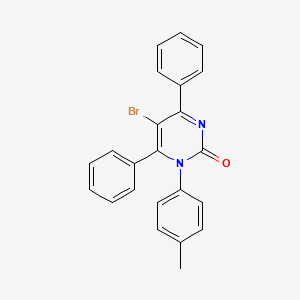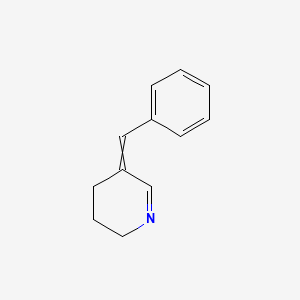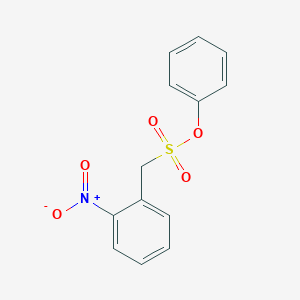
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring play crucial roles in binding to the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-Iodo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Contains an iodine atom, making it more reactive in coupling reactions compared to the bromine derivative.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one makes it particularly versatile for various chemical transformations, especially in substitution and coupling reactions. This enhances its utility in synthesizing complex molecules for diverse applications.
Properties
CAS No. |
88039-42-3 |
|---|---|
Molecular Formula |
C23H17BrN2O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
5-bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H17BrN2O/c1-16-12-14-19(15-13-16)26-22(18-10-6-3-7-11-18)20(24)21(25-23(26)27)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
HFAXKYQXZVLZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=NC2=O)C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)






![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)

![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
